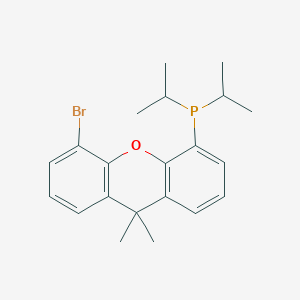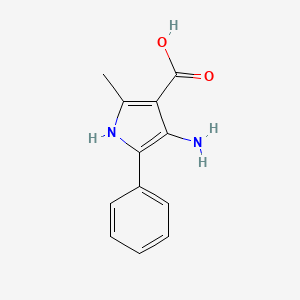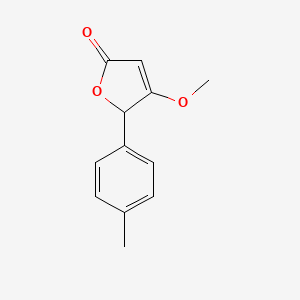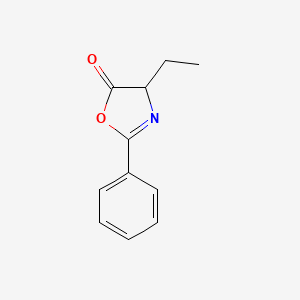
Ethyl N'-(3-nitroquinolin-4-yl)acetohydrazonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate: is a heterocyclic compound with the molecular formula C₁₃H₁₄N₄O₃ and a molecular weight of 274.28 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a nitro group at the 3-position and an ethyl acetohydrazonate moiety at the 4-position .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate typically involves the reaction of 3-nitroquinoline-4-carbaldehyde with ethyl acetohydrazonate under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While the compound is primarily synthesized on a laboratory scale for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Substitution: The hydrazonate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
科学研究应用
Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate has several applications in scientific research, including:
作用机制
The mechanism of action of Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components . The quinoline ring can intercalate with DNA, potentially leading to inhibition of DNA replication and transcription . These interactions contribute to the compound’s biological activities .
相似化合物的比较
3-Nitroquinoline-4-carbaldehyde: A precursor in the synthesis of Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate.
Ethyl acetohydrazonate: Another precursor used in the synthesis.
Aminoquinoline derivatives: Compounds with similar structures but different functional groups.
Uniqueness: Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate is unique due to its specific combination of a nitroquinoline ring and an ethyl acetohydrazonate moiety .
属性
分子式 |
C13H14N4O3 |
|---|---|
分子量 |
274.28 g/mol |
IUPAC 名称 |
ethyl (1E)-N-(3-nitroquinolin-4-yl)ethanehydrazonate |
InChI |
InChI=1S/C13H14N4O3/c1-3-20-9(2)15-16-13-10-6-4-5-7-11(10)14-8-12(13)17(18)19/h4-8H,3H2,1-2H3,(H,14,16)/b15-9+ |
InChI 键 |
ARGLUAZWRYETIG-OQLLNIDSSA-N |
手性 SMILES |
CCO/C(=N/NC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])/C |
规范 SMILES |
CCOC(=NNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)

![2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)


![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)
![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)
![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)



![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)

![1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)
